Ethyl thieno[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl thieno[3,2-c]pyridine-2-carboxylate is a chemical compound with a molecular weight of 208.26 . It is also known by its IUPAC name, ethyl 1H-1lambda3-thieno [3,2-c]pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been explored in the context of developing GRK2 inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors, but its use has been limited due to the availability of synthetic building blocks . A diverse collection of simple thieno[2,3-c]pyridine derivatives has been prepared as starting points for future drug discovery programs .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic thieno[2,3-c]pyridine system . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.26 .Future Directions
The thieno[2,3-c]pyridine scaffold, to which Ethyl thieno[3,2-c]pyridine-2-carboxylate belongs, has been identified as a potential starting point for the development of kinase inhibitors . This suggests that this compound and related compounds may have potential applications in drug discovery programs .
Mechanism of Action
Target of Action
Ethyl thieno[3,2-c]pyridine-2-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria of ATP-mimetic kinase inhibitors . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group of the kinase . Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Properties
IUPAC Name |
ethyl thieno[3,2-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPCMRGSASTLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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